molecular formula C22H19N3O3 B4607854 N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4607854
M. Wt: 373.4 g/mol
InChI Key: WNEVUKKFLLLBLH-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopentyl group, a furyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoxazolo[5,4-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a nitrile oxide, which is generated in situ from a hydroxylamine and an oxidizing agent.

This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The final step is the formation of the carboxamide group, which can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help streamline the production process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield a furanone derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with receptors on the cell surface and modulate signaling pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Isoxazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Furyl-substituted compounds: These compounds contain a furyl group and may have similar chemical reactivity.

    Phenyl-substituted compounds: These compounds contain a phenyl group and may undergo similar substitution reactions.

The uniqueness of this compound lies in the combination of its functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(23-15-9-4-5-10-15)16-13-17(18-11-6-12-27-18)24-22-19(16)20(25-28-22)14-7-2-1-3-8-14/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEVUKKFLLLBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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